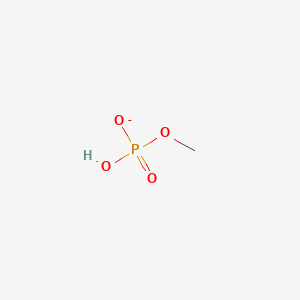
magnesium;hexane;bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
magnesium;hexane;bromide is a chemical compound with the molecular formula C6H13BrMg. It is a complex compound that has a unique chemical structure and biological activity. This compound is commonly used in various fields such as medical, environmental, and industrial research.
Mechanism of Action
Target of Action
The primary target of magnesium bromide hexan-2-ide is the carbon atom in organic compounds . The compound acts as a Grignard reagent, a type of organomagnesium compound that is extremely useful in organic chemistry . Grignard reagents are formed from the reaction of an alkyl or aryl halide with magnesium .
Mode of Action
The mode of action of magnesium bromide hexan-2-ide involves the formation of a Grignard reagent through the reaction of an alkyl halide with magnesium . The carbon atom of the Grignard reagent can function as both a strong base and a strong nucleophile . The reactivity of Grignard reagents is explained in terms of the polarity of the carbon-magnesium bond .
Biochemical Pathways
The biochemical pathways affected by magnesium bromide hexan-2-ide are primarily those involving the synthesis of a wide range of organic compounds . The reaction of a Grignard reagent with a proton donor, such as water, can lead to the formation of various organic compounds .
Pharmacokinetics
Due to the high reactivity of grignard reagents, it is likely that the compound has a significant impact on bioavailability .
Result of Action
The result of the action of magnesium bromide hexan-2-ide is the formation of a wide range of organic compounds . This is achieved through the reaction of the Grignard reagent with a proton donor .
Action Environment
The action of magnesium bromide hexan-2-ide is influenced by environmental factors such as the presence of air and water . Due to the high reactivity of Grignard reagents, great care must be taken to keep the reactions as free from air and water as possible .
Preparation Methods
Synthetic Routes and Reaction Conditions
magnesium;hexane;bromide can be synthesized through the reaction of magnesium turnings with an alkyl halide in the presence of a dry solvent such as diethyl ether or tetrahydrofuran (THF). The reaction typically involves the formation of a Grignard reagent, which is a type of organomagnesium compound. For example, the preparation of allylmagnesium bromide involves the dropwise addition of allyl bromide to a mixture of magnesium turnings and dry diethyl ether .
Industrial Production Methods
In industrial settings, the production of magnesium bromide hexan-2-ide (1/1/1) follows similar principles but on a larger scale. The reaction is carried out in large reactors equipped with mechanical stirrers, reflux condensers, and drying tubes to ensure the exclusion of moisture. The reaction mixture is typically heated to facilitate the formation of the Grignard reagent, which is then used in various applications .
Chemical Reactions Analysis
Types of Reactions
magnesium;hexane;bromide undergoes several types of chemical reactions, including:
Nucleophilic Addition: The Grignard reagent formed from magnesium bromide hexan-2-ide (1/1/1) can react with carbonyl compounds to form alcohols.
Substitution Reactions: It can participate in substitution reactions where the bromide ion is replaced by other nucleophiles.
Reduction Reactions: The compound can act as a reducing agent in certain organic reactions.
Common Reagents and Conditions
Common reagents used in reactions with magnesium bromide hexan-2-ide (1/1/1) include carbonyl compounds, alkyl halides, and proton donors such as water. The reactions are typically carried out under anhydrous conditions to prevent the hydrolysis of the Grignard reagent .
Major Products Formed
The major products formed from reactions involving magnesium bromide hexan-2-ide (1/1/1) include alcohols, alkanes, and other organic compounds depending on the specific reaction conditions and reagents used .
Scientific Research Applications
magnesium;hexane;bromide has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis for the formation of carbon-carbon bonds.
Biology: The compound is used in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: It is involved in the development of new drugs and therapeutic agents.
Industry: this compound is used in the production of various industrial chemicals and materials
Comparison with Similar Compounds
magnesium;hexane;bromide can be compared with other similar compounds such as:
Magnesium chloride hexan-2-ide (1/1/1): Similar in structure but with chloride instead of bromide.
Magnesium iodide hexan-2-ide (1/1/1): Similar in structure but with iodide instead of bromide.
Magnesium fluoride hexan-2-ide (1/1/1): Similar in structure but with fluoride instead of bromide.
The uniqueness of magnesium bromide hexan-2-ide (1/1/1) lies in its specific reactivity and applications in various fields .
Properties
IUPAC Name |
magnesium;hexane;bromide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13.BrH.Mg/c1-3-5-6-4-2;;/h3H,4-6H2,1-2H3;1H;/q-1;;+2/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKONAQSKYPWBIE-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[CH-]C.[Mg+2].[Br-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13BrMg |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50546206 |
Source


|
| Record name | Magnesium bromide hexan-2-ide (1/1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50546206 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.38 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13406-07-0 |
Source


|
| Record name | Magnesium bromide hexan-2-ide (1/1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50546206 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[4-({3-Nitrobenzyl}oxy)benzylidene]-1-methyl-3-phenyl-2-thioxo-4-imidazolidinone](/img/structure/B228418.png)

![2-[2-[2-[(1Z)-1-(3-chloro-6-oxocyclohexa-2,4-dien-1-ylidene)ethyl]hydrazinyl]-4-oxo-1,3-thiazol-5-yl]acetic acid](/img/structure/B228424.png)
![2-[2-[(2E)-2-[(5-bromothiophen-2-yl)methylidene]hydrazinyl]-4-oxo-1,3-thiazol-5-yl]acetic acid](/img/structure/B228427.png)
![2-[2-[(2E)-2-[(5-bromofuran-2-yl)methylidene]hydrazinyl]-4-oxo-1,3-thiazol-5-yl]acetic acid](/img/structure/B228434.png)
![2-[2-[2-[(Z)-(3-chloro-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]hydrazinyl]-4-oxo-1,3-thiazol-5-yl]acetic acid](/img/structure/B228436.png)
![7-(4-Chlorophenyl)-1,2,7-triazaspiro[4.4]non-1-ene-6,8-dione](/img/structure/B228444.png)






